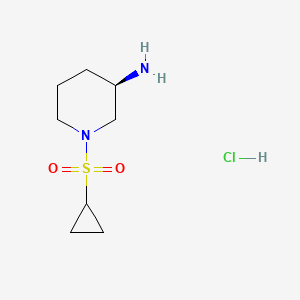

(3R)-1-(cyclopropanesulfonyl)piperidin-3-amine hydrochloride

Descripción general

Descripción

(3R)-1-(Cyclopropanesulfonyl)piperidin-3-amine hydrochloride is a chiral piperidine derivative featuring a cyclopropanesulfonyl substituent and a stereospecific amine group at the 3-position. This compound is structurally characterized by:

- Core structure: A six-membered piperidine ring with a sulfonamide group (cyclopropanesulfonyl) at the 1-position.

- Stereochemistry: The (3R) configuration ensures enantiomeric specificity, which is critical for interactions in biological systems.

- Physicochemical properties: The cyclopropane ring confers unique steric and electronic properties, while the sulfonyl group enhances stability and solubility in polar solvents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(cyclopropanesulfonyl)piperidin-3-amine hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions.

Introduction of the Cyclopropanesulfonyl Group: The cyclopropanesulfonyl group can be introduced through sulfonylation reactions.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

(3R)-1-(cyclopropanesulfonyl)piperidin-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

(3R)-1-(cyclopropanesulfonyl)piperidin-3-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

Industry: Utilized in the development of new materials with unique chemical properties.

Mecanismo De Acción

The mechanism of action of (3R)-1-(cyclopropanesulfonyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence signal transduction pathways related to pain and inflammation .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine Derivatives

The following table highlights key structural and functional differences between the target compound and analogous piperidine-based molecules:

Key Observations :

- Cyclopropanesulfonyl vs.

- Stereochemical Impact : The (3R) configuration in the target compound contrasts with the (S)-enantiomer in "(S)-Piperidin-3-amine dihydrochloride," which may lead to divergent binding affinities in chiral environments .

Pyrrolidine Analogs and Functional Group Comparisons

Pyrrolidine derivatives with sulfonamide or aryl groups provide additional insights:

Key Observations :

- Electrochemical Properties : Fluorinated or nitro-substituted analogs (e.g., ) exhibit enhanced electronic effects, which may improve binding to charged residues in enzyme active sites .

Actividad Biológica

(3R)-1-(Cyclopropanesulfonyl)piperidin-3-amine hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on existing research.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a piperidine ring substituted with a cyclopropanesulfonyl group. Its structural properties facilitate interactions with various biological targets, which are crucial for its pharmacological effects.

The mechanism of action of this compound primarily involves its role as an inhibitor of specific enzymes and receptors. The sulfonamide group enhances its ability to interact with biological molecules, potentially modulating enzymatic activities related to various diseases.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antitumor Activity: Preliminary studies suggest that this compound may inhibit tumor cell proliferation. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.

- Antimicrobial Activity: The compound has shown promise in inhibiting the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

- Neuroprotective Effects: There is emerging evidence suggesting that the compound may provide neuroprotective benefits, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Study 1 | A549 (Lung) | 15 | Cytotoxic |

| Study 2 | MCF7 (Breast) | 10 | Cytotoxic |

| Study 3 | HeLa (Cervical) | 20 | Antimicrobial |

Case Studies

- Antitumor Efficacy: In a study published in Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines. Results indicated significant inhibition of cell growth, with IC50 values ranging from 10 to 20 µM across different lines .

- Antimicrobial Testing: Another investigation focused on the antimicrobial properties, where the compound demonstrated effective inhibition against Gram-positive bacteria, particularly Staphylococcus aureus .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (3R)-1-(cyclopropanesulfonyl)piperidin-3-amine hydrochloride with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves (i) constructing the piperidine ring from commercially available precursors, (ii) introducing the cyclopropanesulfonyl group via nucleophilic substitution or coupling reactions, and (iii) resolving enantiomers using chiral chromatography or asymmetric synthesis. Temperature control (±2°C) and reaction time optimization (e.g., 12-24 hours) are critical for yield and purity. Post-synthesis, dihydrochloride salt formation is achieved by treating the free base with hydrochloric acid under controlled pH (4-6). Characterization via -NMR, -NMR, and mass spectrometry (MS) confirms structural integrity .

Q. How is the stereochemical configuration of the compound validated?

- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) with a chiral stationary phase (e.g., amylose or cellulose derivatives) separates enantiomers. Optical rotation measurements and X-ray crystallography provide definitive confirmation of the (3R)-configuration. Computational tools like density functional theory (DFT) can predict and validate optical activity .

Q. What analytical techniques are essential for purity assessment?

- Methodological Answer : High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Purity (>95%) is confirmed via reverse-phase HPLC with UV detection (λ = 254 nm). Impurity profiling uses LC-MS to identify byproducts, while thermogravimetric analysis (TGA) assesses hygroscopicity and stability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetic (PK) properties?

- Methodological Answer : Quantitative structure–activity relationship (QSAR) models predict logP (lipophilicity), solubility, and permeability using descriptors like topological polar surface area (TPSA) and hydrogen-bond donors/acceptors. Molecular dynamics simulations evaluate binding to cytochrome P450 enzymes for metabolic stability. In silico tools (e.g., SwissADME) validate predictions, which are later confirmed via in vitro assays (e.g., Caco-2 cell permeability) .

Q. What strategies resolve contradictions between predicted and observed biological activities?

- Methodological Answer : Discrepancies often arise from off-target interactions or stereospecific binding. Use orthogonal assays:

- Step 1 : Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Step 2 : Perform functional assays (e.g., cAMP accumulation for GPCR targets) to confirm activity.

- Step 3 : Employ metabolomic profiling to identify unexpected metabolites influencing activity.

Cross-referencing with structural analogs (e.g., fluorinated piperidines) helps refine structure-activity relationships (SAR) .

Q. How can researchers optimize the compound’s selectivity for CNS targets?

- Methodological Answer : Blood-brain barrier (BBB) penetration is assessed via PAMPA-BBB or MDCK-MDR1 assays. To enhance selectivity:

- Strategy 1 : Introduce fluorine atoms to modulate lipophilicity and reduce P-glycoprotein efflux.

- Strategy 2 : Use cryo-EM or X-ray crystallography to map binding pockets, guiding substitutions that minimize off-target binding.

In vivo microdialysis in rodent models quantifies brain-to-plasma ratios .

Q. What experimental designs address discrepancies in metabolic stability data across species?

- Methodological Answer : Use a tiered approach:

- Phase 1 : Compare hepatic microsomal stability (human vs. rodent) with LC-MS metabolite identification.

- Phase 2 : Perform cross-species cytochrome P450 inhibition assays to identify isoform-specific interactions.

- Phase 3 : Validate findings in humanized liver mouse models. Adjust dosing regimens based on species-specific clearance rates .

Q. Data Analysis and Interpretation

Q. How should researchers interpret conflicting cytotoxicity data in cell-based assays?

- Methodological Answer : Contradictions may stem from assay conditions (e.g., serum concentration, cell passage number). Standardize protocols:

- Control : Include a reference compound (e.g., staurosporine) in each experiment.

- Replicates : Use triplicate wells and repeat assays across multiple cell lines (e.g., HEK293, SH-SY5Y).

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess significance. Confounders like endotoxin contamination are ruled out via LAL testing .

Q. What methods validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : CRISPR-Cas9 knockout of the putative target gene followed by rescue experiments confirms specificity. Phosphoproteomics or RNA-seq identifies downstream signaling pathways. For in vivo validation, use conditional knockout models and PET imaging with radiolabeled compound analogs .

Propiedades

IUPAC Name |

(3R)-1-cyclopropylsulfonylpiperidin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S.ClH/c9-7-2-1-5-10(6-7)13(11,12)8-3-4-8;/h7-8H,1-6,9H2;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEZEGIJKXFQOF-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)S(=O)(=O)C2CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807934-01-5 | |

| Record name | (3R)-1-(cyclopropanesulfonyl)piperidin-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.